

# Vps34-IN-2 in Cancer Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, has emerged as a compelling target in oncology. Vps34 plays a pivotal role in the initiation of autophagy, a cellular process that cancer cells can exploit to survive under stressful conditions. By catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P), Vps34 is essential for the assembly of the autophagosome. Inhibition of Vps34 offers a therapeutic strategy to block autophagy and potentially render cancer cells more susceptible to conventional therapies and immunotherapy. This technical guide focuses on **Vps34-IN-2**, a potent and selective inhibitor of Vps34, and its applications in cancer research.

# **Vps34-IN-2:** A Potent and Selective Inhibitor

**Vps34-IN-2** is a novel small molecule inhibitor of Vps34. It exhibits high potency in enzymatic and cellular assays and demonstrates selectivity over other PI3K isoforms and mTOR.[1]

# Quantitative Data for Vps34-IN-2



Assay Type	Target	IC50 (nM)	Selectivity	Reference
Enzymatic Assay	Vps34	2	mTOR (>10 μM), PI3Kα (2.7 μM), PI3Kβ (4.5 μM), PI3Kδ (2.5 μM), PI3Kγ (>10 μM)	[1]
GFP-FYVE Cellular Assay	Vps34	82	-	[1]

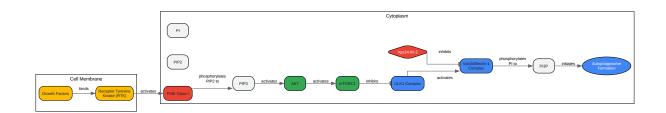
# **Mechanism of Action of Vps34 Inhibitors**

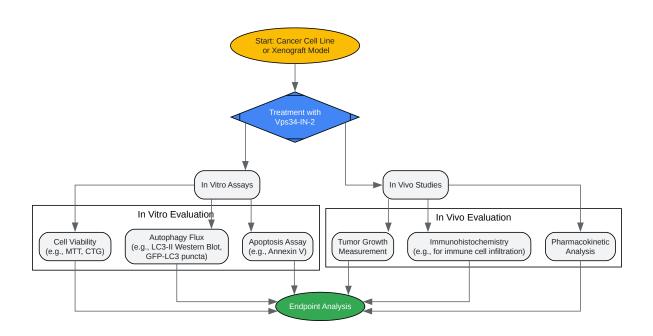
Vps34 inhibitors, including **Vps34-IN-2**, exert their anti-cancer effects primarily through the inhibition of autophagy.[2] This can lead to a range of downstream consequences for cancer cells and the tumor microenvironment.

## **Key Mechanisms:**

- Autophagy Blockade: By inhibiting Vps34, these compounds prevent the formation of PI3P, a
  critical step in the initiation of autophagy. This leads to the accumulation of damaged
  organelles and proteins, which can induce cellular stress and apoptosis.
- Sensitization to Other Therapies: Autophagy can be a pro-survival mechanism for cancer cells under metabolic stress induced by chemotherapy or targeted therapies. Vps34 inhibition can chemosensitize cancer cells.
- Modulation of the Tumor Microenvironment: Inhibition of Vps34 has been shown to reprogram the tumor microenvironment from "cold" (non-immunogenic) to "hot" (immunogenic). This involves increasing the infiltration of cytotoxic T cells and natural killer (NK) cells, making tumors more responsive to immune checkpoint inhibitors.









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#### References

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